(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Propriétés
Numéro CAS |
942002-01-9 |
|---|---|
Formule moléculaire |
C24H19N5O3 |
Poids moléculaire |
425.448 |
Nom IUPAC |
1-(2-cyanophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30) |
Clé InChI |
AAYVLEHMUZZWES-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of isocyanates with appropriate amines or phenolic compounds. The structure can be represented as follows:
Key Structural Features
- Quinazoline Framework : The quinazoline moiety is known for its diverse biological activities, including antitumor and antimicrobial properties.
- Urea Linkage : The urea functional group enhances the compound's ability to interact with biological targets.
- Substituents : The presence of methoxy and cyano groups contributes to the compound's lipophilicity and potential bioactivity.
Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. For example, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers.
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Quinazoline Derivative | MCF-7 (breast) | 6.2 |
| Quinazoline Derivative | HCT-116 (colon) | 27.3 |
These findings suggest that the target compound may possess similar antitumor properties due to its structural analogies with known active compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are noted for their effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
These results indicate a promising potential for the target compound as an antimicrobial agent .
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit specific enzymes involved in cancer proliferation and bacterial growth. For instance, they may act as inhibitors of topoisomerases or kinases, which are crucial in DNA replication and repair processes.
Study 1: Antitumor Efficacy in MCF-7 Cells
In a controlled experiment, the target compound was tested against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 6.2 µM, highlighting its potential as a chemotherapeutic agent.
Study 2: Antimicrobial Activity Against E. coli
Another study evaluated the antimicrobial efficacy of the compound against E. coli. The results showed an MIC of 30 µg/mL, demonstrating effective inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physical Properties
*Estimated based on structural analogs .
Key Observations:
- Substituent Effects: The target compound’s 2-cyanophenyl group is more electron-withdrawing than the 4-chlorophenyl group in ’s analog, which may alter solubility and target binding .
Spectroscopic Data
- Target Compound : Predicted ¹H-NMR signals include a urea NH proton (~10.5–11.5 ppm) and methoxy singlet (~3.8 ppm), consistent with analogs .
- Compound : Urea NH proton at δ 11.42 ppm; aromatic protons in δ 7.15–8.47 ppm range .
- Compound : Similar urea NH and quinazolin carbonyl signals expected, though exact data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
